1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15609450
InChI: InChI=1S/C22H30N2O2/c1-25-21-12-6-11-20(22(21)26-2)18-24-16-14-23(15-17-24)13-7-10-19-8-4-3-5-9-19/h3-6,8-9,11-12H,7,10,13-18H2,1-2H3
SMILES:
Molecular Formula: C22H30N2O2
Molecular Weight: 354.5 g/mol

1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine

CAS No.:

Cat. No.: VC15609450

Molecular Formula: C22H30N2O2

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine -

Specification

Molecular Formula C22H30N2O2
Molecular Weight 354.5 g/mol
IUPAC Name 1-[(2,3-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine
Standard InChI InChI=1S/C22H30N2O2/c1-25-21-12-6-11-20(22(21)26-2)18-24-16-14-23(15-17-24)13-7-10-19-8-4-3-5-9-19/h3-6,8-9,11-12H,7,10,13-18H2,1-2H3
Standard InChI Key LIBJAKMAMWESKG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1OC)CN2CCN(CC2)CCCC3=CC=CC=C3

Introduction

1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine is a complex organic compound belonging to the piperazine class. It features a piperazine ring, a six-membered ring containing two nitrogen atoms, substituted with a 2,3-dimethoxyphenylmethyl group at the 1-position and a 3-phenylpropyl group at the 4-position. This unique structure suggests potential for varied biological activities and interactions, making it of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine involves several key steps, with reaction conditions such as temperature, solvent choice, and catalysts significantly influencing yield and purity. Optimized conditions often include controlled temperatures and high-purity reagents to maximize efficiency.

Biological Activities and Potential Applications

Research indicates that compounds similar to 1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine exhibit various biological activities, including interactions with neurotransmitter receptors. These interactions can influence pathways related to mood regulation and cognitive function, suggesting potential applications in treating disorders such as depression and anxiety.

Potential Applications Table

FieldPotential Use
Medicinal ChemistryDevelopment of drugs targeting mood disorders and cognitive functions.
PharmacologyInvestigation of receptor interactions and pharmacokinetic properties.
NeuroscienceStudy of neurotransmitter pathways and their modulation by piperazine derivatives.

Comparison with Similar Compounds

1-[(2,3-Dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine shares structural similarities with several other compounds but is distinct due to its specific combination of methoxy substitutions and phenyl propyl groups. Notable comparisons include:

Comparison Table

Compound NameStructureUnique Features
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methylphenyl)piperazineContains a piperazine ring with different methoxy and phenyl substitutions.Features a methyl group at the para position on the phenyl ring.
TrimetazidineUsed primarily for treating angina; differs significantly in pharmacological action.Primarily a metabolic agent, not a piperazine derivative.
AzaperonePrimarily used as a veterinary tranquilizer; has different functional groups affecting its activity.Contains different functional groups, leading to distinct pharmacological effects.

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